5-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile
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Overview
Description
5-Chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, followed by chlorination and cyano group introduction. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium cyanide (NaCN) for introducing the cyano group.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 5-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile is studied for its potential biological activities. It may exhibit properties such as antioxidant, anti-inflammatory, and antimicrobial effects.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer, cardiovascular disorders, and infectious diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Clopidogrel: Another thienopyridine used as an antiplatelet agent.
Rivaroxaban: A direct oral anticoagulant with a similar thienopyridine core.
Ticlopidine: An older thienopyridine with antiplatelet properties.
Uniqueness: 5-Chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile stands out due to its specific structural features, such as the presence of the chloro and cyano groups, which can influence its reactivity and biological activity compared to other thienopyridines.
Properties
IUPAC Name |
5-chloro-6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-11-5-9(6-15)7-16-13(11)17-3-1-12-10(8-17)2-4-18-12/h2,4-5,7H,1,3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRZPYUWBBGKNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=C(C=C(C=N3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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